molecular formula C7H13NO B3005608 (But-3-yn-1-yl)(2-methoxyethyl)amine CAS No. 1248404-06-9

(But-3-yn-1-yl)(2-methoxyethyl)amine

Cat. No.: B3005608
CAS No.: 1248404-06-9
M. Wt: 127.187
InChI Key: YREFPOJIEPFLHB-UHFFFAOYSA-N
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Description

(But-3-yn-1-yl)(2-methoxyethyl)amine is an organic compound with the molecular formula C₇H₁₃NO It is a derivative of amine, featuring both an alkyne group and a methoxyethyl group

Scientific Research Applications

(But-3-yn-1-yl)(2-methoxyethyl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-1-yl)(2-methoxyethyl)amine typically involves the reaction of but-3-yn-1-amine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(But-3-yn-1-yl)(2-methoxyethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed for hydrogenation reactions.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes depending on the extent of reduction.

    Substitution: Formation of substituted amines or other derivatives.

Mechanism of Action

The mechanism of action of (But-3-yn-1-yl)(2-methoxyethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    But-3-yn-1-amine: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.

    2-Methoxyethylamine: Lacks the alkyne group, reducing its reactivity in click chemistry reactions.

    (But-3-yn-1-yl)methylamine: Similar structure but with a methyl group instead of a methoxyethyl group, affecting its solubility and reactivity.

Uniqueness

(But-3-yn-1-yl)(2-methoxyethyl)amine is unique due to the presence of both an alkyne group and a methoxyethyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methoxyethyl)but-3-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-5-8-6-7-9-2/h1,8H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREFPOJIEPFLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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